Isoboonein

Descripción general

Descripción

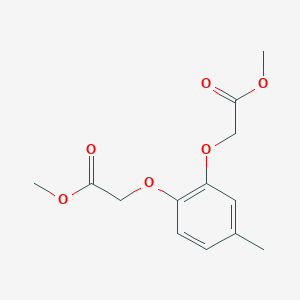

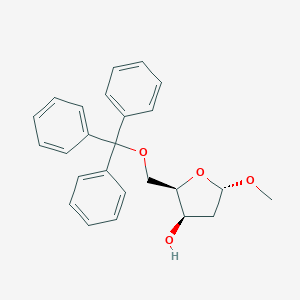

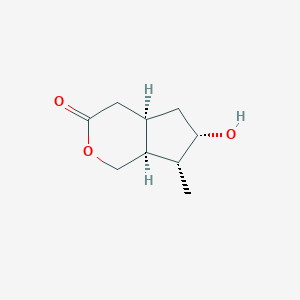

Isoboonein is an iridoid lactone, a class of naturally occurring organic compounds. These compounds are characterized by their complex structure and bioactivity. The enantioselective total synthesis of (+)-Isoboonein from a precursor synthesized via a diastereoselective Diels-Alder reaction showcases the complexity and interest in such molecules due to their potential biological activities (Tada et al., 1998).

Synthesis Analysis

The synthesis of (+)-Isoboonein involves a complex series of reactions, starting from (-)-dimenthyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This precursor is obtained through a diastereoselective Diels-Alder reaction, highlighting the intricate steps required to achieve the final iridoid lactone structure (Tada et al., 1998).

Molecular Structure Analysis

Iridoids, including Isoboonein, possess a core cyclopentan[c]pyran structure, which is crucial for their biological activities. Advanced techniques such as DFT studies help in understanding the relationship between structure and properties, including electronic properties and antioxidant mechanisms, as seen in similar compounds (Deepha et al., 2015).

Chemical Reactions and Properties

Iridoids like Isoboonein are known for their bioactivity, which can be attributed to their ability to undergo various chemical reactions. These reactions include transformations through hydrolysis, reduction, and oxidation, contributing to their diverse pharmacological activities. Studies on similar structures provide insights into their reactivity and functional group transformations (Uludağ & Serdaroğlu, 2018).

Physical Properties Analysis

The physical properties of iridoids like Isoboonein, such as solubility, melting point, and optical activity, are crucial for their biological function and pharmacokinetics. These properties are often studied using techniques like mass spectrometry and spectroscopy to provide a complete profile necessary for drug development (Fenn & McLean, 2011).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the biological activity of compounds like Isoboonein. Detailed NBO analysis and spectroscopic studies, as conducted on similar compounds, offer deep insights into these properties and their implications on molecular interactions and stability (Soliman et al., 2015).

Aplicaciones Científicas De Investigación

Cardiovascular Health and Obesity : Isoflavone supplementation combined with exercise has been shown to significantly improve body composition parameters influencing cardiovascular disease risk in postmenopausal women (Aubertin-Leheudre et al., 2007). Another study found that isoflavone treatment for 12 weeks reduced serum high-sensitivity C-reactive protein and improved brachial flow-mediated dilatation in patients with atherosclerosis (Chan et al., 2008).

Metabolic Health : Isoflavones, including isoboonein, have been noted for their robust antioxidant and anti-inflammatory properties, which are important in ameliorating metabolic complications like hyperglycemia, hyperlipidemia, and insulin resistance (Ziqubu et al., 2020).

Bone Health : Isoflavones have a potentially protective effect on the lumbar spine in women by attenuating bone loss (Atkinson et al., 2004).

Menopausal Symptoms : Isoflavones reduce hot flashes, attenuate bone mineral density loss, improve systolic blood pressure during early menopause, and improve glycemic control (Chen et al., 2019).

Cognitive Function : Isoflavone supplementation has a favorable effect on cognitive function, particularly verbal memory, in postmenopausal women (Kritz-Silverstein et al., 2003).

Cancer and Inflammatory Conditions : Genistein, a type of isoflavone, has potential beneficial effects on cancer due to its apoptotic induction, cell cycle arrest, antiangiogenic, antimetastatic, and anti-inflammatory effects (Tuli et al., 2019).

Safety And Hazards

When handling Isoboonein, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Direcciones Futuras

The future directions for Isoboonein research could involve further exploration of its antitumor and antibacterial properties . Additionally, more research is needed to understand its mechanism of action and potential applications in medicine . The development of more efficient synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXVBIWZBJGSX-XUTVFYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447591 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoboonein | |

CAS RN |

99946-04-0 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)